molecular formula C14H18Cl2N2O3S B5985002 N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5985002
M. Wt: 365.3 g/mol
InChI Key: SXQSYQICXBFKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, commonly known as SD-32, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

SD-32 inhibits CDK7 and CDK9 by binding to the ATP-binding site of these kinases. This prevents the phosphorylation of RNA polymerase II and the subsequent transcription of genes that are necessary for cell survival. SD-32 also inhibits the activity of other kinases, such as CDK1 and CDK2, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
SD-32 has been shown to induce cell cycle arrest and apoptosis in cancer cells, but it does not affect the viability of normal cells. SD-32 has also been shown to inhibit the growth of tumors in mouse xenograft models. Additionally, SD-32 has been found to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin.

Advantages and Limitations for Lab Experiments

One advantage of SD-32 is its specificity for CDK7 and CDK9, which makes it a useful tool for studying the role of these kinases in gene transcription and cancer cell survival. However, SD-32 has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo. Additionally, SD-32 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

Several future directions for SD-32 research include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Investigation of the potential of SD-32 as a combination therapy with other chemotherapeutic agents.
3. Exploration of the role of CDK7 and CDK9 in other diseases, such as viral infections and neurodegenerative disorders.
4. Development of more potent and selective CDK inhibitors based on the structure of SD-32.
Conclusion:
In conclusion, SD-32 is a small molecule inhibitor that has shown promise in cancer research due to its ability to inhibit CDK7 and CDK9. SD-32 has the potential to be a useful tool for studying the role of these kinases in gene transcription and cancer cell survival. However, further research is needed to optimize its synthesis, investigate its potential as a combination therapy, and explore its role in other diseases.

Synthesis Methods

SD-32 can be synthesized through a multistep process that involves the reaction of 2,5-dichloroaniline with ethylsulfonyl chloride to form 2,5-dichlorophenyl ethylsulfonate. This intermediate is then reacted with piperidinecarboxamide to form SD-32. The final product is obtained through purification using column chromatography.

Scientific Research Applications

SD-32 has been found to inhibit the activity of several protein kinases, including cyclin-dependent kinase 7 (CDK7) and CDK9. CDK7 and CDK9 are involved in the regulation of gene transcription and have been implicated in the growth and survival of cancer cells. SD-32 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-7-3-4-10(9-18)14(19)17-13-8-11(15)5-6-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQSYQICXBFKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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